molecular formula C7H12O2S B14519198 4-Hydroxy-2,2,4-trimethylthiolan-3-one CAS No. 62615-67-2

4-Hydroxy-2,2,4-trimethylthiolan-3-one

Cat. No.: B14519198
CAS No.: 62615-67-2
M. Wt: 160.24 g/mol
InChI Key: TUXBQWVAKZTJJN-UHFFFAOYSA-N
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Description

4-Hydroxy-2,2,4-trimethylthiolan-3-one is an organic compound known for its unique structure and properties It belongs to the class of thiolanes, which are sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2,4-trimethylthiolan-3-one typically involves the reaction of 2,2,4-trimethylthiolan-3-one with a hydroxylating agent. One common method is the hydroxylation of 2,2,4-trimethylthiolan-3-one using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroxylated product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,2,4-trimethylthiolan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-Hydroxy-2,2,4-trimethylthiolan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,2,4-trimethylthiolan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The sulfur atom in the thiolane ring also plays a crucial role in its chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,2,4-trimethylthiolan-3-one: Known for its unique structure and properties.

    2-Hydroxy-2,4,4-trimethylthiolan-3-one: Similar structure but different hydroxyl group position.

    4-Hydroxy-2,2,4-trimethylthiolan-3-thione: Contains a thione group instead of a ketone.

Uniqueness

This compound is unique due to its specific hydroxylation pattern and the presence of both hydroxyl and sulfur-containing functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62615-67-2

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

4-hydroxy-2,2,4-trimethylthiolan-3-one

InChI

InChI=1S/C7H12O2S/c1-6(2)5(8)7(3,9)4-10-6/h9H,4H2,1-3H3

InChI Key

TUXBQWVAKZTJJN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(CS1)(C)O)C

Origin of Product

United States

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